molecular formula C11H16ClN3O4S B2407206 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 1233955-34-4

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No.: B2407206
CAS No.: 1233955-34-4
M. Wt: 321.78
InChI Key: IITYTISXSKIKKE-UHFFFAOYSA-N
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Description

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H16ClN3O4S and a molecular weight of 321.78 g/mol . It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is not mentioned in the search results, piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry .

Future Directions

Piperidine derivatives continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are among the latest scientific advances .

Preparation Methods

The synthesis of 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:

  • 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide
  • 3-Amino-N-(piperidin-4-yl)benzenesulfonamide
  • 3-Nitro-N-(morpholin-4-yl)benzenesulfonamide

These compounds share similar structural features but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activity. The unique combination of the nitro group and piperidine ring in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

3-nitro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-2-1-3-11(8-10)19(17,18)13-9-4-6-12-7-5-9;/h1-3,8-9,12-13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITYTISXSKIKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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